Compound Description: MK-4305 is a potent dual orexin receptor antagonist currently being evaluated in phase III clinical trials for treating primary insomnia. It was developed as a result of research focused on improving the oral pharmacokinetics and reducing the bioactivation of earlier orexin receptor antagonists. []
Relevance: MK-4305 shares the core 1,4-diazepan-1-yl methanone structure with the target compound, (4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone. The key difference lies in the substitution pattern on the diazepane ring and the nature of the aromatic ring directly attached to the methanone carbonyl group. This suggests that both compounds might share similar binding modes to their respective targets, although their specific pharmacological activities could differ due to the structural variations. []
Compound Description: N70 is a thienopyridine-based inhibitor of KDM5 histone H3 lysine 4 demethylases. It displays αKG-competitive, reversible inhibition of the enzyme. []
Relevance: While not directly sharing the same core structure as the target compound, N70 provides a valuable point of comparison due to its inclusion in a study exploring the impact of acrylamide-based modifications to the thienopyridine scaffold. This research aimed to improve inhibitor selectivity by targeting a non-catalytic cysteine residue (Cys481) near the active sites of KDM5 enzymes. This approach might also be relevant for exploring structure-activity relationships and potential selectivity enhancements for the target compound, (4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone, particularly if similar non-catalytic residues are present in its target. []
Compound Description: Compound 6e is a potent positive inotropic agent that demonstrates significant activity in increasing left atrium stroke volume in isolated rabbit heart preparations. This compound belongs to a series of 2‐(4‐(4‐substituted benzyloxy)‐3‐methoxybenzyl)‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐methyl[1,2,4]triazolo[4,3‐a]quinolin-7‐yl)acetamides designed and synthesized to identify new inotropic agents with improved potency. []
Relevance: Compound 6e, similar to MK-4305, shares the core 1,4-diazepan-1-yl motif with (4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone. Although the target compound lacks the extended structure and specific pharmacophores of 6e, the shared diazepane element suggests a possible commonality in their initial binding interactions with their respective targets. []
Compound Description: This compound is another potent positive inotropic agent belonging to the N‐(4,5‐dihydro‐1‐methyl‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)‐2‐(substitutedbenzyl‐[1,4]diazepan‐1‐yl)acetamide series, designed and assessed for their ability to increase left atrium stroke volume in isolated rabbit heart preparations. It demonstrates significant positive inotropic activity, indicating its potential as a lead for developing novel therapeutic agents. []
Relevance: As with compounds 6e and MK-4305, 6m shares the 1,4-diazepan-1-yl structural element with the target compound. Despite differences in their overall structures and pharmacological targets, the common diazepane moiety might hint at a potential shared binding site preference or interaction mode. The variation in substituents on the diazepane ring in these compounds further highlights the potential for modulating their activity and selectivity. []
Compound Description: FR120480 acts as a cholecystokinin-A antagonist. It exhibits notable solvent-dependent optical rotation, attributed to hydrogen bonding interactions between the solvent and the NH groups of the indole and amide functionalities within the molecule. []
Relevance: While the core structure of FR120480 differs from the target compound, (4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone, both molecules contain a seven-membered heterocyclic ring (a diazepane in the target compound and a benzodiazepine in FR120480). This structural similarity, especially considering the presence of nitrogen atoms within these rings, suggests that both compounds might exhibit similar conformational flexibility and potentially interact with hydrogen bond donors in a comparable manner. []
Compound Description: SR141716A is a potent and selective antagonist for the CB1 cannabinoid receptor. It is known to block or attenuate the antinociceptive effects of cannabinoids like WIN 55,212-2 and improgan, suggesting its potential as a tool for studying cannabinoid signaling and as a lead for developing novel analgesics. [, ]
Relevance: Although SR141716A does not share a direct structural resemblance to the target compound, its characterization as a CB1 antagonist provides valuable pharmacological context. By understanding the structure-activity relationships of SR141716A and similar CB1 antagonists, researchers can gain insights into the potential for developing compounds with antagonistic activity towards receptors that might share structural similarities with the CB1 receptor, potentially including the target of (4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.